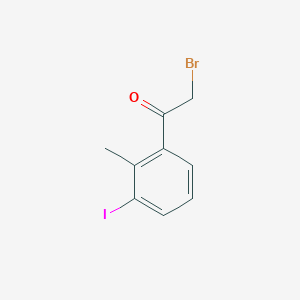

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further substituted with a methyl group. The molecular formula of this compound is C9H8BrIO, and it has a molecular weight of 354.97 g/mol .

Méthodes De Préparation

The synthesis of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one can be achieved through various methods. One common method involves the bromination of 3-iodo-2-methylacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Nucleophilic Substitution: The bromine atom in the ethanone moiety can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted products.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Applications De Recherche Scientifique

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of bromine and iodine atoms enhances the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one can be compared with other halogenated ketones such as:

2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone: This compound has similar halogenation but with additional hydroxyl groups, which may affect its reactivity and applications.

2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone:

2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains multiple bromine atoms, which can influence its reactivity and biological activities.

Activité Biologique

2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination and iodination of precursor compounds. The compound can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions.

Key Synthetic Pathways

- Electrophilic Aromatic Substitution : The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution, where the aromatic ring undergoes substitution with halogens.

- Cross-Coupling Reactions : Methods such as Suzuki-Miyaura coupling are often employed to form carbon-carbon bonds, facilitating the introduction of functional groups like the bromo and iodo substituents.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its antimicrobial, anticancer, and antifungal properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of bromo and iodo compounds have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Bromo derivative | 125–250 | Moderate antibacterial |

| Iodo derivative | 0.78 | Strong antibacterial |

Anticancer Properties

Studies have demonstrated that compounds containing halogen substituents can inhibit cancer cell proliferation. The presence of bromine and iodine enhances the interaction with biological targets, leading to increased cytotoxicity in cancer cell lines.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. The introduction of halogens at specific positions on the phenyl ring significantly impacts the compound's reactivity and biological efficacy.

Key Observations

- Halogen Substitution : The presence of both bromine and iodine increases lipophilicity, enhancing cellular uptake.

- Positioning of Substituents : The positioning of the methyl group relative to the halogens influences the overall electronic distribution, affecting binding affinity to biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into their mechanisms of action.

- Antibacterial Studies : A study on bromo-indole derivatives indicated that modifications at the 3-position significantly enhanced antibacterial activity against E. coli with MIC values as low as 0.78 µg/mL .

- Anticancer Research : Research on halogenated phenyl ketones revealed promising results in inhibiting tumor growth in vitro, with certain derivatives showing IC50 values in the low micromolar range .

Propriétés

IUPAC Name |

2-bromo-1-(3-iodo-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIJFIZBYAWPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.